1-Dodecene

Catalog No.
S592185
CAS No.
112-41-4
M.F
C12H24
CH3(CH2)9CH=CH2
C12H24
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecene

CAS Number

112-41-4

Product Name

1-Dodecene

IUPAC Name

dodec-1-ene

Molecular Formula

C12H24
CH3(CH2)9CH=CH2
C12H24

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3

InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=C

Solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone
Solubility in water: none

Canonical SMILES

CCCCCCCCCCC=C

Material Science:

  • Polymer Synthesis: 1-Dodecene can act as a co-monomer in the production of specific polymers. Studies have investigated its use in the synthesis of poly(1-dodecene), a type of high-density polyethylene with potential applications in packaging and piping due to its good mechanical properties and chemical resistance [].

Catalysis Research:

  • Reaction Model Development: 1-Dodecene is sometimes used as a model substrate in studies of catalytic reactions involving alkenes. Its well-defined structure and reactivity make it a convenient choice for researchers to understand the behavior of catalysts, particularly those involved in metathesis reactions [].

Environmental Science:

  • Biodegradation Studies: As a naturally occurring compound, 1-Dodecene can be found in various environmental samples. Research has been conducted to investigate the biodegradation of 1-dodecene by different microorganisms, which can provide insights into the natural attenuation of organic pollutants in the environment [].

Toxicology Research:

  • Cytotoxicity Studies: Recent studies have explored the potential cytotoxic effects of 1-dodecene on certain cell lines. These studies aim to understand the potential health risks associated with exposure to this compound, although further research is needed to establish its specific toxicity profile [].

1-Dodecene is an alpha-olefin with the molecular formula C12H24C_{12}H_{24} and a structure characterized by a chain of twelve carbon atoms ending with a double bond. This compound is particularly significant in industrial applications due to its reactivity and versatility. As an alpha-olefin, the double bond is located at the terminal position, which enhances its reactivity compared to other olefins. It is typically produced through the oligomerization of ethylene and is commercially important for various chemical processes .

  • 1-Dodecene is combustible with a flash point of 77 °C [].
  • It is considered to have low acute oral toxicity (LD50 > 10000 mg/kg) in rats [].
  • However, as with most organic compounds, it is advisable to handle 1-Dodecene with proper personal protective equipment (PPE) in a well-ventilated area to avoid inhalation or skin contact [].
, including:

  • Hydrogenation: 1-Dodecene can be converted to dodecane when reacted with hydrogen gas in the presence of a catalyst .
  • Hydroformylation: This reaction involves the addition of a carbon monoxide molecule and hydrogen to form aldehydes, making 1-dodecene a useful precursor in producing higher alcohols .
  • Oxidation: The compound reacts vigorously with strong oxidizing agents, producing various oxidation products .

While specific biological activities of 1-dodecene are not extensively documented, it has been noted that exposure can lead to skin and eye irritation. Additionally, bioaccumulation potential exists in aquatic organisms, indicating potential environmental impacts . Its reactivity with biological systems underscores the importance of handling this compound with care.

1-Dodecene is synthesized primarily through the following methods:

  • Oligomerization of Ethylene: This is the most common method, employing various catalysts such as nickel or triethylaluminium in processes like the Shell Higher Olefin Process (SHOP) and those developed by Gulf and Ethyl Corporations. These methods involve ethylene insertion into Al-alkyl bonds, leading to the formation of alpha-olefins .
  • Catalytic Reactions: Metal-catalyzed reactions in microemulsion systems have been explored for synthesizing 1-dodecene, providing a more sustainable approach to organic reactions in water .

1-Dodecene has numerous applications across various industries:

  • Detergent Production: It is a key ingredient in producing surfactants used in detergents due to its hydrophilic-lipophilic balance .
  • Plasticizers: It serves as a precursor for plasticizers, enhancing flexibility and durability in plastics.
  • Lubricants: The compound is utilized in formulating lubricants that require specific viscosity and stability characteristics.

Research indicates that 1-dodecene interacts significantly with various chemical agents:

  • It reacts vigorously with strong oxidizing agents and halogens, necessitating careful handling during storage and use .
  • The compound may also undergo exothermic reactions with reducing agents, releasing hydrogen gas .

Several compounds are structurally similar to 1-dodecene. Here are some notable examples:

CompoundMolecular FormulaKey Characteristics
1-DeceneC10H20C_{10}H_{20}Shorter carbon chain; used similarly in detergents.
1-OcteneC8H16C_{8}H_{16}Even shorter; important for polymer production.
1-TetradeceneC14H28C_{14}H_{28}Longer chain; used in specialty chemicals.

Uniqueness of 1-Dodecene

1-Dodecene stands out due to its specific chain length and terminal double bond configuration, which confer unique properties that enhance its utility in detergent production compared to shorter or longer chain olefins. Its production methods also allow for tailored synthesis based on desired applications.

Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
COLORLESS LIQUID

XLogP3

6.8

Boiling Point

415 °F at 760 mm Hg (USCG, 1999)
213.8 °C
214 °C

Flash Point

212 °F (USCG, 1999)
Below 212 °F (below 100 °C) (Closed cup)
77 °C c.c.

Vapor Density

5.81 (AIR= 1)
5.81
Relative vapor density (air = 1): 5.81

Density

0.758 at 68 °F (USCG, 1999)
0.7584 g/cu cm @ 20 °C
0.7584 @ 20 °C/4 °C
Relative density (water = 1): 0.8

LogP

6.1

Odor

MILD, PLEASANT

Melting Point

-31 °F (USCG, 1999)
-35.2 °C
-35 °C

UNII

WYE669F3GR

GHS Hazard Statements

Aggregated GHS information provided by 1254 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 1254 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1241 of 1254 companies with hazard statement code(s):;
H304 (99.92%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (24.25%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.52 mm Hg (USCG, 1999)
0.16 mmHg
0.0159 mm Hg at 25 °C
1 MM HG @ 47.2 °C
Vapor pressure, Pa at 25 °C: 2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

112-41-4
1124-14-7
25378-22-7
68526-58-9

Wikipedia

Dodecene

Biological Half Life

6.76 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
Ethylene (Zeigler oligomerization; coproduced with 1-butene/ 1-hexene/ 1-octene/ alpha-olefins (C12-C14)/ alpha-olefins (C14-C16)/ alpha-olefins (C16-C18/ alpha-olefins (C18+))
The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of triethylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Dodecene: ACTIVE
1-Dodecene, dimer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dodecene: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Modify: 2023-08-15
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

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